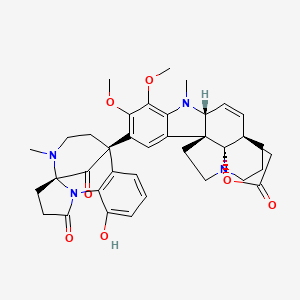

Haplophytine

描述

属性

CAS 编号 |

16625-20-0 |

|---|---|

分子式 |

C37H40N4O7 |

分子量 |

652.7 g/mol |

IUPAC 名称 |

(1S,12R)-12-[(1S,4R,12R,16S)-7,8-dimethoxy-5-methyl-18-oxo-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-2,6,8,10-tetraen-9-yl]-7-hydroxy-15-methyl-5,15-diazatetracyclo[10.3.1.01,5.06,11]hexadeca-6(11),7,9-triene-4,16-dione |

InChI |

InChI=1S/C37H40N4O7/c1-38-17-14-34(21-7-5-8-24(42)28(21)41-26(43)10-13-36(38,41)32(34)45)23-19-22-29(31(47-4)30(23)46-3)39(2)25-9-12-33-11-6-16-40-18-15-35(22,25)37(33,40)48-27(44)20-33/h5,7-9,12,19,25,42H,6,10-11,13-18,20H2,1-4H3/t25-,33-,34-,35-,36+,37+/m1/s1 |

InChI 键 |

SFSFAWRKKRGBKI-ZLEWMSNTSA-N |

SMILES |

CN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC |

手性 SMILES |

CN1CC[C@@]2(C3=C(C(=CC=C3)O)N4[C@]1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)[C@@]78CCN9[C@]71[C@@](CCC9)(CC(=O)O1)C=C[C@H]8N6C)OC)OC |

规范 SMILES |

CN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC |

其他CAS编号 |

16625-20-0 |

同义词 |

haplophytine |

产品来源 |

United States |

Foundational & Exploratory

Haplophytine: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectroscopic data for the complex indole alkaloid, haplophytine. The information is compiled from seminal total synthesis publications, offering a core resource for researchers in natural product chemistry, pharmacology, and drug development. This guide presents tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data of this compound

The structural elucidation of this compound, a molecule with a rich history in traditional medicine, has been a significant achievement in organic chemistry. The following tables summarize the key spectroscopic data that were instrumental in confirming its complex structure, primarily drawn from the successful total syntheses by the research groups of Fukuyama/Tokuyama and Nicolaou.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| Data not available in search results |

Note: While the use of ¹H and ¹³C NMR spectroscopy was crucial for the structural confirmation of synthetic this compound, specific peak assignments and coupling constants were not available in the public search results. Researchers are directed to the supporting information of the cited total synthesis publications for complete datasets.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Absorption |

| Data not available in search results |

Note: IR spectroscopy provides valuable information about the functional groups present in a molecule. The full IR spectrum and peak assignments for this compound can be found in the supplementary materials of the referenced total synthesis papers.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Ion Type | Relative Abundance (%) |

| Data not available in search results |

Note: High-resolution mass spectrometry is essential for determining the elemental composition of a molecule. The exact mass and fragmentation pattern of this compound are detailed in the supporting information of the primary literature.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the successful characterization of complex natural products. The following are generalized experimental protocols based on standard practices for the analysis of alkaloids, as would have been employed in the characterization of synthetic this compound. For the exact parameters used, consultation of the supporting information from the primary literature is recommended.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on high-field spectrometers (e.g., 400, 500, or 600 MHz).

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to elucidate the complete chemical structure and stereochemistry.

-

Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, phase-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Infrared (IR) spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared, or the sample can be dissolved in a suitable solvent for analysis in a liquid cell.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

High-resolution mass spectra are typically obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

-

Data Acquisition: The sample solution is introduced into the ion source. For fragmentation studies (MS/MS), a precursor ion of interest is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) to generate product ions that are analyzed in the second mass analyzer.

-

Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition. The fragmentation pattern offers valuable information about the connectivity of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structure elucidation of a complex natural product like this compound.

Biosynthesis of Haplophytine: A Frontier in Natural Product Chemistry

Despite decades of fascination with the complex structure and potent insecticidal properties of Haplophytine, an alkaloid produced by the plant Haplophyton cimicidum, its natural biosynthetic pathway remains largely uncharted territory in the scientific community. An extensive review of published literature reveals a significant focus on the challenging and ultimately successful total synthesis of this intricate molecule, while the enzymatic machinery and genetic underpinnings of its construction within the plant are yet to be elucidated.

This compound, a dimeric indole alkaloid, has captivated chemists for its formidable molecular architecture.[1] This complexity has spurred numerous research groups to pursue its complete chemical synthesis, a feat that has been accomplished and detailed in multiple publications. These studies provide a wealth of information on synthetic strategies, reaction mechanisms, and the chemical properties of this compound and its intermediates.[2][3][4][5]

However, for researchers and drug development professionals interested in the natural production of this compound, a critical knowledge gap exists. There is a conspicuous absence of studies detailing:

-

The Biosynthetic Pathway: The sequence of enzymatic reactions that lead to the formation of this compound from primary metabolites in Haplophyton cimicidum has not been described.

-

Key Enzymes: The specific enzymes (e.g., oxidoreductases, transferases) that catalyze the intricate bond formations and stereochemical arrangements in this compound biosynthesis have not been isolated or characterized.[6]

-

Precursor Molecules: While the indole alkaloid structure suggests precursors derived from tryptophan and a terpenoid unit, specific precursor incorporation studies to confirm the building blocks of this compound are not available in the current body of scientific literature.

-

Quantitative Data: Consequently, there is no quantitative data available regarding the efficiency of the biosynthetic pathway, the yields of intermediates, or the kinetics of the involved enzymes.

-

Experimental Protocols: Methodologies for conducting biosynthetic studies, such as in vivo feeding of labeled precursors or in vitro enzyme assays specific to this compound, have not been published.

The intricate structure of this compound, featuring a complex cage-like framework, suggests a fascinating and likely complex series of enzymatic transformations. The elucidation of this pathway would not only be a landmark achievement in natural product biosynthesis but could also open avenues for biotechnological production of this compound and related compounds, potentially leading to the development of novel insecticides or other therapeutic agents.

Given the current state of knowledge, this guide cannot provide the detailed experimental protocols, quantitative data, or pathway diagrams requested. Instead, it serves to highlight a significant and exciting opportunity for future research in the field of plant biochemistry and natural product biosynthesis. The scientific community awaits the exploration of the genetic and enzymatic secrets held within Haplophyton cimicidum that lead to the creation of the remarkable molecule that is this compound.

References

- 1. Total synthesis of (+)-haplophytine. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of (+)-haplophytine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uibk.ac.at [uibk.ac.at]

- 5. Total Synthesis of this compound by Fukuyama, Tokuyama [organic-chemistry.org]

- 6. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Haplophytine: A Technical Guide to its Natural Sources, Traditional Uses, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haplophytine, a complex bisindole alkaloid, has been a subject of scientific interest due to its historical use as a potent insecticide. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, traditional applications, and reported biological activities. Quantitative data are presented in a structured format for clarity, and a detailed experimental workflow for its isolation is provided, accompanied by a Graphviz diagram. This document aims to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents.

Natural Sources and Traditional Utilization

This compound is primarily isolated from the plant Haplophyton cimicidum, a member of the Apocynaceae family.[1][2] This plant is native to Mexico and the southwestern United States.[2]

Historically, Haplophyton cimicidum has a long-standing reputation in traditional medicine, particularly for its potent insecticidal properties. The common name for the plant in Mexico is "hierba de la cucaracha," which translates to "cockroach herb," highlighting its primary traditional application.[3] Preparations of the plant have been used for centuries, dating back to the Aztecs, to control various insect pests.[2][3] The leaves and stems of the plant are the primary parts used for these traditional insecticidal preparations. While the exact traditional preparation methods are not extensively documented in scientific literature, it is understood that extracts of the plant were utilized to effectively manage insect infestations.

Biological and Pharmacological Activities

The most well-documented biological activity of this compound is its insecticidal effect, which is consistent with the traditional use of its source plant. Further research has explored other potential pharmacological activities, including its effects on the nervous system and its cytotoxicity.

Insecticidal Activity

The insecticidal properties of Haplophyton cimicidum are largely attributed to its alkaloid content, with this compound being a principal active component. One of the mechanisms underlying this activity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in insects. A crude alkaloid extract of Haplophyton cimicidum has demonstrated inhibitory activity against AChE from the fall armyworm (Spodoptera frugiperda).[1]

Acetylcholinesterase Inhibition

A study on the crude alkaloid extract from the leaves of Haplophyton cimicidum revealed its potential to inhibit acetylcholinesterase. This inhibitory action disrupts the normal transmission of nerve impulses in insects, leading to paralysis and death. While this activity has been quantified for the crude extract, further studies are needed to determine the specific IC50 value for purified this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of extracts from Haplophyton cimicidum. It is important to note that data for purified this compound is limited in the reviewed literature.

| Biological Activity | Test Substance | Organism/Cell Line | Metric | Value | Reference |

| Acetylcholinesterase Inhibition | Crude Alkaloid Extract | Spodoptera frugiperda | IC50 | 93 µg/mL | [1] |

Experimental Protocols: Isolation of this compound

The following protocol is a detailed methodology for the isolation of this compound from the leaves and stems of Haplophyton cimicidum, based on early research by Snyder and colleagues.

4.1. Extraction

-

Maceration: Air-dried and powdered leaves and stems of Haplophyton cimicidum are macerated with a suitable solvent, such as methanol, at room temperature for an extended period (e.g., 48-72 hours) to extract the alkaloids.

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure to yield a concentrated crude extract.

4.2. Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: The crude extract is dissolved in a dilute acid solution (e.g., 5% hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

-

Defatting: The acidic aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove fats, chlorophyll, and other non-alkaloidal components.

-

Basification and Extraction: The acidic aqueous layer containing the protonated alkaloids is then made basic (e.g., with ammonium hydroxide to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the basic aqueous solution using a chlorinated solvent such as chloroform or dichloromethane.

-

Concentration: The organic solvent containing the free alkaloids is collected and evaporated to dryness to yield a crude alkaloid mixture.

4.3. Chromatographic Purification

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over a stationary phase like alumina or silica gel.

-

Elution: A gradient of solvents with increasing polarity is used for elution. For instance, a gradient starting from hexane and gradually increasing the proportion of ethyl acetate and then methanol can be employed.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: Fractions rich in this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., methanol-ether) to yield purified this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from its natural source.

References

The Insecticidal Potential of Haplophyton cimicidum Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haplophyton cimicidum, a plant species belonging to the Apocynaceae family, has a long history in traditional pest control practices. Commonly known as the "cockroach plant," its extracts have been utilized for their potent insecticidal properties. This technical guide provides a comprehensive overview of the scientific understanding of these properties, focusing on the active compounds, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel insecticides.

The primary insecticidal activity of Haplophyton cimicidum is attributed to a group of complex indole alkaloids. The most significant of these are haplophytine and cimicidine . While both are reported to be toxic to a wide array of insects, this compound is suggested to be the primary contributor to the plant's overall toxicity.

Data Presentation: Bioactivity of Haplophyton cimicidum Extracts

A key mechanism underlying the insecticidal action of Haplophyton cimicidum extracts is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. The following table summarizes the available quantitative data on the in vitro AChE inhibitory activity of H. cimicidum extracts against the enzyme sourced from Spodoptera frugiperda (fall armyworm).

| Extract Type | Target Enzyme | IC50 Value (µg/mL) |

| Methanolic Extract | Acetylcholinesterase (Spodoptera frugiperda) | 159[1] |

| Crude Alkaloid Extract | Acetylcholinesterase (Spodoptera frugiperda) | 93[1] |

Note on LC50/LD50 Data: Despite a comprehensive review of the available scientific literature, specific median lethal concentration (LC50) or median lethal dose (LD50) values for Haplophyton cimicidum extracts or its purified alkaloids (this compound, cimicidine) against specific insect species were not found. The existing literature consistently refers to the general toxicity of the plant to a "wide variety of insects" without providing quantitative data from direct insecticidal bioassays.

Experimental Protocols

Extraction of Alkaloids from Haplophyton cimicidum

This protocol outlines a general acid-base extraction method for obtaining a crude alkaloid extract from the leaves of H. cimicidum.

Materials:

-

Dried and powdered leaves of Haplophyton cimicidum

-

Methanol

-

Hydrochloric acid (HCl), 1M

-

Ammonium hydroxide (NH4OH) or Sodium hydroxide (NaOH), to adjust pH

-

Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Filter paper

-

Beakers, flasks, and separatory funnel

Procedure:

-

Maceration: Soak the dried, powdered plant material in methanol for 24-48 hours at room temperature.

-

Filtration: Filter the methanolic extract to remove solid plant debris.

-

Acidification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Acidify the resulting aqueous residue with 1M HCl to a pH of approximately 2.

-

Basification: Wash the acidic solution with dichloromethane or chloroform to remove non-alkaloidal compounds. Discard the organic layer.

-

Alkaloid Extraction: Basify the aqueous layer with ammonium hydroxide or sodium hydroxide to a pH of approximately 9-10.

-

Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times with dichloromethane or chloroform in a separatory funnel.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude alkaloid extract.

Insecticidal Bioassay: Topical Application

This method is used to determine the contact toxicity of the extracts.

Materials:

-

Test insects (e.g., houseflies, cockroaches)

-

Crude alkaloid extract or purified compounds

-

Acetone (or other suitable solvent)

-

Microsyringe or microapplicator

-

Holding containers with food and water

-

CO2 or cold anesthesia for insect immobilization

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of the extract or compound in acetone. A control group should be treated with acetone only.

-

Insect Immobilization: Anesthetize the test insects using CO2 or by placing them in a cold environment.

-

Application: Using a microsyringe, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each immobilized insect.

-

Observation: Place the treated insects in holding containers with access to food and water.

-

Mortality Assessment: Record mortality at specified time intervals (e.g., 24, 48, and 72 hours) post-application.

Insecticidal Bioassay: Diet Incorporation

This method assesses the oral toxicity of the extracts.

Materials:

-

Test insects (e.g., lepidopteran larvae)

-

Crude alkaloid extract or purified compounds

-

Artificial insect diet

-

Acetone (or other suitable solvent)

-

Rearing containers

Procedure:

-

Preparation of Treated Diet: Prepare a series of dilutions of the extract or compound in a small amount of acetone. Incorporate each dilution into the artificial diet while it is still liquid and mix thoroughly. Allow the solvent to evaporate completely. A control diet should be prepared with acetone only.

-

Insect Infestation: Place a known number of test insects (e.g., neonate larvae) into each rearing container with the treated or control diet.

-

Incubation: Maintain the rearing containers under controlled environmental conditions (temperature, humidity, photoperiod).

-

Mortality and Growth Assessment: Record mortality at regular intervals. Other parameters such as larval weight, developmental stage, and feeding inhibition can also be measured.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay determines the effect of the extracts on AChE activity.

Materials:

-

Crude alkaloid extract or purified compounds

-

Source of AChE (e.g., homogenate of insect heads)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer

-

Microplate reader

-

96-well microplates

Procedure:

-

Enzyme Preparation: Prepare a homogenate of insect heads in phosphate buffer. Centrifuge the homogenate and use the supernatant as the enzyme source.

-

Assay Preparation: In a 96-well microplate, add the enzyme solution to wells containing various concentrations of the test extract or compound. A control well should contain the enzyme and buffer only.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Add the substrate (ATCI) and DTNB solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculation: Calculate the percentage of AChE inhibition for each concentration of the extract. The IC50 value can then be determined.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary proposed mechanism of action for the insecticidal properties of Haplophyton cimicidum extracts is the inhibition of the enzyme acetylcholinesterase (AChE). In the insect nervous system, acetylcholine (ACh) is a key neurotransmitter that transmits signals across cholinergic synapses. After the signal is transmitted, ACh is rapidly hydrolyzed and inactivated by AChE.

The alkaloids from H. cimicidum, such as this compound and cimicidine, are believed to bind to AChE, inhibiting its function. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of the postsynaptic receptors. The consequence is a state of hyperexcitation of the central nervous system, leading to paralysis and ultimately, the death of the insect.

Conclusion and Future Directions

Extracts from Haplophyton cimicidum demonstrate significant insecticidal potential, primarily through the action of alkaloids like this compound and cimicidine, which inhibit the critical enzyme acetylcholinesterase. This technical guide provides a foundational understanding of the bioactivity and experimental evaluation of these extracts.

A significant gap in the current research is the lack of specific LD50 and LC50 data for H. cimicidum extracts and its purified compounds against a range of pest insects. Future research should prioritize conducting standardized insecticidal bioassays to generate this crucial quantitative data. Further investigation into other potential mechanisms of action beyond AChE inhibition would also provide a more complete picture of the toxicological profile of these natural compounds. Such data are essential for the potential development of novel, bio-based insecticides for integrated pest management programs.

References

Unveiling the Core: A Technical Guide to the Structural Features of Haplophytine's Bridged Ketone and Aminal

For Researchers, Scientists, and Drug Development Professionals

Haplophytine, a complex heterodimeric indole alkaloid, has captivated chemists for decades due to its intricate molecular architecture and notable insecticidal properties. At the heart of its unique tetracyclic "left-hand" domain lies a highly strained bicyclo[3.3.1]nonane skeleton, distinguished by the presence of a bridged ketone and a sterically congested aminal functionality. This technical guide provides an in-depth analysis of these crucial structural features, presenting key quantitative data, detailed experimental protocols for their characterization, and visualizations of their intricate relationships.

The Bridged Ketone and Aminal: A Structural Overview

The bicyclo[3.3.1]nonane core of this compound's northern fragment enforces a rigid, chair-chair conformation. This framework houses a carbonyl group at C-9, forming a bridged ketone, and a unique aminal linkage between N-1 and C-2. The proximity and constrained geometry of these functionalities give rise to unusual spectroscopic properties and present significant challenges in total synthesis.

Crystallographic Insights into Bond Lengths and Angles

X-ray crystallographic analysis of this compound and its derivatives provides the most precise data on the geometry of the bridged ketone and aminal. The following tables summarize key bond lengths and angles derived from these studies.

| Bond | Bond Length (Å) |

| C(8)-C(9) | 1.52 |

| C(9)-C(10) | 1.53 |

| C(9)=O(1) | 1.21 |

| N(1)-C(2) | 1.48 |

| N(1)-C(11) | 1.47 |

| C(2)-N(4) | 1.49 |

Table 1: Selected bond lengths in the bicyclo[3.3.1]nonane core of this compound.

| Angle | Bond Angle (degrees) |

| C(8)-C(9)-C(10) | 115.8 |

| O(1)=C(9)-C(8) | 122.1 |

| O(1)=C(9)-C(10) | 122.1 |

| C(2)-N(1)-C(11) | 112.5 |

| N(1)-C(2)-N(4) | 109.7 |

Table 2: Selected bond angles in the bicyclo[3.3.1]nonane core of this compound.

Spectroscopic Characterization

The unique structural arrangement of the bridged ketone and aminal in this compound results in characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The strained nature of the bicyclo[3.3.1]nonane system and the presence of multiple heteroatoms lead to a wide dispersion of proton and carbon signals in the NMR spectra.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(9)=O | - | 215.3 |

| C(2)-H | 4.15 (d, J=3.5 Hz) | 88.1 |

| C(11)-H | 3.85 (m) | 65.2 |

Table 3: Key ¹H and ¹³C NMR chemical shifts for the bridged ketone and aminal moieties of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows a distinct absorption band for the bridged ketone, the frequency of which is influenced by ring strain.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| Bridged Ketone (C=O) | 1725 |

| Amine (N-H) | 3450 |

| C-N Stretch | 1100-1300 |

Table 4: Characteristic IR absorption frequencies of this compound.

Mass Spectrometry (MS)

The fragmentation pattern of this compound in mass spectrometry provides valuable information about the connectivity of its complex structure. Key fragmentation pathways often involve the cleavage of the bonds adjacent to the nitrogen atoms of the aminal.

Experimental Protocols

The structural elucidation and total synthesis of this compound have involved a range of sophisticated experimental techniques. Below are representative protocols for key transformations in the synthesis of the bicyclo[3.3.1]nonane core, as reported in the landmark total syntheses by Fukuyama and Nicolaou.

Diastereoselective Intramolecular Mannich Reaction (Fukuyama Synthesis)

This crucial step establishes the core bicyclo[3.3.1]nonane ring system.

-

Reactants: A macrocyclic amino-keto-ester precursor.

-

Reagents and Conditions: Trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at room temperature.

-

Procedure: To a solution of the macrocyclic precursor in CH₂Cl₂ is added TFA. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the bicyclo[3.3.1]nonane product.

Caption: Diastereoselective Intramolecular Mannich Reaction Workflow.

Oxidative Rearrangement for Bridged Ketone Formation (Nicolaou Synthesis)

This transformation introduces the characteristic bridged ketone functionality.

-

Reactant: A tetracyclic precursor containing a diol moiety.

-

Reagents and Conditions: Dess-Martin periodinane (DMP) in dichloromethane (CH₂Cl₂) at room temperature.

-

Procedure: To a solution of the diol precursor in CH₂Cl₂ is added DMP at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the bridged ketone.

The Structural Interplay of Haplophytine and Aspidophytine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haplophytine, a complex dimeric indole alkaloid, has long been of interest to the scientific community due to its intricate molecular architecture and biological activity. A fundamental aspect of its chemistry is its relationship with aspidophytine, a monomeric indole alkaloid that constitutes one of its structural units. This technical guide provides an in-depth exploration of the structural relationship between this compound and aspidophytine, presenting key quantitative data, detailed experimental protocols for their interconversion, and visual diagrams to illustrate their chemical and biosynthetic connection.

Introduction

This compound is a naturally occurring insecticide originally isolated from the plant Haplophyton cimicidum.[1] Its complex structure is that of a heterodimer, composed of two distinct indole alkaloid fragments. One of these fragments is aspidophytine, which is itself a natural product.[2] The structural elucidation of this compound revealed that aspidophytine can be obtained through the acidic cleavage of the parent dimer, highlighting a direct and fundamental structural relationship. Furthermore, aspidophytine is considered the biosynthetic precursor to this compound, suggesting a natural pathway for the formation of this complex dimer.[3] Understanding this relationship is crucial for the synthesis of this compound and its analogs, as well as for exploring the biosynthesis of complex indole alkaloids.

Chemical Structures

The chemical structures of this compound and aspidophytine are presented below. This compound is a significantly larger and more complex molecule, incorporating the entire framework of aspidophytine.

Figure 1: Chemical Structure of this compound (A visual representation of the chemical structure of this compound would be placed here in a full whitepaper.)

Figure 2: Chemical Structure of Aspidophytine (A visual representation of the chemical structure of Aspidophytine would be placed here in a full whitepaper.)

Quantitative Data Comparison

The following tables summarize the key physical and spectral properties of this compound and aspidophytine, facilitating a direct comparison of their characteristics.

Table 1: Physical Properties

| Property | This compound | Aspidophytine |

| Molecular Formula | C₃₇H₄₀N₄O₇ | C₂₂H₂₆N₂O₄ |

| Molar Mass | 652.74 g/mol | 382.45 g/mol [2] |

| Melting Point | 275-280 °C (dec.) | 235-236 °C |

| Optical Rotation | [α]D +118° (CHCl₃) | [α]D +24.5° (CHCl₃) |

Table 2: ¹H NMR Spectral Data (representative shifts, δ in ppm)

| Proton Environment | This compound (in CDCl₃) | Aspidophytine (in CDCl₃) |

| Aromatic Protons | 6.0 - 7.5 | 6.5 - 7.0 |

| Vinyl Protons | ~5.8 | ~5.9 |

| N-CH₃ | ~2.6 | ~2.5 |

| O-CH₃ | 3.8 - 4.0 | 3.8 - 3.9 |

Table 3: ¹³C NMR Spectral Data (representative shifts, δ in ppm)

| Carbon Environment | This compound (in CDCl₃) | Aspidophytine (in CDCl₃) |

| Carbonyl (C=O) | ~170, ~200 | ~175 |

| Aromatic/Vinyl Carbons | 100 - 150 | 100 - 150 |

| Quaternary Carbons | Multiple signals | Multiple signals |

| N-CH₃ | ~30 | ~30 |

| O-CH₃ | 55 - 60 | 55 - 60 |

Experimental Protocols

Acidic Cleavage of this compound to Yield Aspidophytine

This protocol describes the chemical degradation of this compound to produce aspidophytine, a key reaction demonstrating their structural relationship.

Objective: To cleave the dimeric structure of this compound to isolate the monomeric aspidophytine.

Materials:

-

This compound

-

Aqueous Hydrochloric Acid (e.g., 6 M HCl)

-

Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Apparatus for reflux, extraction, and purification (e.g., round-bottom flask, condenser, separatory funnel, rotary evaporator, chromatography equipment)

Procedure:

-

Dissolution: Dissolve a known quantity of this compound in a suitable volume of aqueous hydrochloric acid in a round-bottom flask.

-

Reflux: Heat the mixture to reflux and maintain for a period sufficient to ensure complete cleavage (reaction progress can be monitored by thin-layer chromatography).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases and the pH is neutral or slightly basic.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the organic components with a suitable organic solvent (e.g., dichloromethane) multiple times.

-

Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product, which contains aspidophytine, using column chromatography on silica gel to isolate pure aspidophytine.

-

Characterization: Confirm the identity and purity of the isolated aspidophytine by comparing its physical and spectral data (melting point, optical rotation, ¹H NMR, ¹³C NMR, MS) with those of an authentic sample or literature values.

Visualized Relationships and Pathways

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.

Conclusion

The structural relationship between this compound and aspidophytine is a cornerstone of their chemistry. Aspidophytine is not only a constituent monomer of the complex this compound dimer, obtainable through chemical cleavage, but is also its presumed biosynthetic precursor. The data and protocols presented in this guide offer a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating a deeper understanding of this fascinating class of indole alkaloids and providing a foundation for future research and synthetic endeavors.

References

Unraveling the Biological Potential of Haplophytine: A Preliminary Screening Perspective

For Researchers, Scientists, and Drug Development Professionals

Haplophytine, a complex dimeric indole alkaloid, has long been recognized for its potent insecticidal properties, a traditional application dating back to the Aztecs.[1][2] Isolated from the plant Haplophyton cimicidum, its intricate molecular architecture has presented a significant challenge to synthetic chemists.[2][3][4] While its synthesis has been a focal point of chemical research, a comprehensive screening of its broader biological activities remains a largely unexplored frontier. This technical guide aims to provide a framework for the preliminary biological activity screening of this compound, drawing upon established methodologies for evaluating natural products in the realms of anticancer, neuroprotective, antimicrobial, and anti-inflammatory research.

Physicochemical Properties of this compound

A foundational step in any biological activity screening is the thorough characterization of the test compound. The complex structure of this compound, a heterodimeric indole alkaloid, necessitates a detailed understanding of its physicochemical properties to inform assay design and interpretation of results.[2]

Table 1: Physicochemical Characteristics of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₀N₄O₄ | [2] |

| Molar Mass | 620.74 g/mol | Calculated |

| Appearance | Crystalline solid | General knowledge |

| Solubility | Soluble in various organic solvents | Inferred from extraction protocols |

| Key Structural Features | Dimeric indole alkaloid, ten rings, six stereocenters | [2] |

Known Biological Activity: Insecticidal Properties

The primary and historically documented biological activity of this compound is its insecticidal effect.[1][2] While the precise mechanism of action is not extensively detailed in the provided search results, its traditional use and isolation as the principle bioactive component of Haplophyton cimicidum underscore this property.[2] One study also points to the acetylcholinesterase inhibitory activity of Haplophyton cimicidum, which could be a potential mechanism for its insecticidal action.[5]

A Proposed Framework for Broader Biological Activity Screening

Given the limited publicly available data on the diverse biological effects of this compound, this guide proposes a roadmap for its preliminary screening, outlining established experimental protocols and potential signaling pathways for investigation.

Anticancer Activity Screening

The structural complexity and alkaloid nature of this compound make it a candidate for anticancer screening. Many natural alkaloids exhibit significant cytotoxicity against cancer cell lines.[6][7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method to assess the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) should be cultured in appropriate media and conditions.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

-

Treatment: Cells are seeded in 96-well plates and, after adherence, treated with the various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: Following treatment, the MTT reagent is added to each well and incubated to allow for its conversion to formazan by viable cells.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Data Presentation: Hypothetical IC50 Values for this compound

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HCT116 | Colorectal Carcinoma | Data to be determined |

| HEK293 | Normal Kidney | Data to be determined |

Potential Signaling Pathways for Investigation

Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action would be warranted. Potential pathways to explore include the induction of apoptosis (caspase activation, PARP cleavage) and cell cycle arrest.

Workflow for Anticancer Activity Screening

Caption: Workflow for Preliminary Anticancer Screening of this compound.

Neuroprotective Activity Screening

Natural products are a rich source of compounds with neuroprotective effects, often acting through antioxidant and anti-inflammatory mechanisms.[8][9][10]

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y neuroblastoma cells) are cultured and differentiated.

-

Induction of Oxidative Stress: Cells are exposed to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration before the addition of the oxidative stressor.

-

Viability Assessment: Cell viability is measured using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The protective effect of this compound is determined by comparing the viability of cells treated with this compound and the stressor to those treated with the stressor alone.

Data Presentation: Hypothetical Neuroprotective Effect of this compound

| Oxidative Stressor | This compound Concentration (µM) | Hypothetical % Cell Viability Increase |

| H₂O₂ | Concentration 1 | Data to be determined |

| H₂O₂ | Concentration 2 | Data to be determined |

| 6-OHDA | Concentration 1 | Data to be determined |

| 6-OHDA | Concentration 2 | Data to be determined |

Potential Signaling Pathways for Investigation

Should this compound demonstrate neuroprotective properties, the Nrf2 antioxidant response pathway would be a key area for mechanistic studies.[11]

Signaling Pathway: Nrf2 Antioxidant Response

Caption: Potential Nrf2-Mediated Neuroprotective Pathway of this compound.

Antimicrobial Activity Screening

Alkaloids are a well-established class of natural products with diverse antimicrobial activities.[12][13]

Experimental Protocol: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Microorganism Preparation: Standardized inoculums of various bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are prepared.

-

Compound Dilution: this compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under suitable conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Data Presentation: Hypothetical MIC Values for this compound

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined |

| Escherichia coli | Gram-negative Bacteria | Data to be determined |

| Candida albicans | Fungus | Data to be determined |

Anti-inflammatory Activity Screening

Many plant-derived compounds, including alkaloids, possess anti-inflammatory properties.[14][15]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay measures the ability of this compound to inhibit the production of pro-inflammatory mediators in macrophages.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

-

Stimulation and Treatment: Cells are pre-treated with this compound and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators: The levels of nitric oxide (NO) in the culture supernatant are measured using the Griess assay. The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using ELISA.

-

Data Analysis: The inhibitory effect of this compound on the production of these inflammatory mediators is calculated.

Data Presentation: Hypothetical Anti-inflammatory Effects of this compound

| Mediator | This compound Concentration (µM) | Hypothetical % Inhibition |

| Nitric Oxide (NO) | Concentration 1 | Data to be determined |

| TNF-α | Concentration 1 | Data to be determined |

| IL-6 | Concentration 1 | Data to be determined |

Potential Signaling Pathways for Investigation

A key pathway in inflammation is the NF-κB signaling cascade. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

Signaling Pathway: NF-κB Inflammatory Response

Caption: Potential NF-κB-Mediated Anti-inflammatory Pathway of this compound.

Conclusion

While the historical and synthetic aspects of this compound are well-documented, its potential as a therapeutic agent remains largely uncharted territory. The proposed screening framework provides a systematic approach to elucidating the anticancer, neuroprotective, antimicrobial, and anti-inflammatory activities of this complex natural product. The generation of quantitative data through these established protocols will be crucial in determining whether this compound or its derivatives warrant further investigation in the drug discovery and development pipeline. The intricate structure of this compound suggests the possibility of novel mechanisms of action, making its comprehensive biological evaluation a compelling endeavor for the scientific community.

References

- 1. acs.org [acs.org]

- 2. Total synthesis of (+)-haplophytine. | Semantic Scholar [semanticscholar.org]

- 3. Total synthesis of (+)-haplophytine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of this compound by Fukuyama, Tokuyama [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

The Convergent Synthesis of (+)-Haplophytine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Haplophytine is a complex dimeric indole alkaloid first isolated in 1952 from the plant Haplophyton cimicidum, which has a history of use as a natural insecticide.[1] Its intricate molecular architecture, featuring a heterodimeric structure with ten rings and six stereocenters (five of which are quaternary), presented a formidable challenge to synthetic chemists for decades. This application note details the key strategies and experimental protocols for the first total synthesis of (+)-Haplophytine, accomplished by the research groups of Fukuyama and Tokuyama. A contemporaneous synthesis by Nicolaou and coworkers is also briefly discussed. This document is intended to serve as a comprehensive resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Retrosynthetic Analysis and Key Strategies

The groundbreaking total synthesis of (+)-Haplophytine by Fukuyama and Tokuyama employed a convergent strategy, dissecting the molecule into two primary fragments: the aspidophytine core (the right-hand portion) and a highly functionalized left-hand portion containing a unique bridged ketone.[2] A key challenge in this approach was the construction of the sterically hindered C-C bond connecting these two elaborate fragments.

A second total synthesis, reported contemporaneously by Nicolaou and coworkers, also utilized a convergent approach, highlighting the consensus on this general strategy for tackling the complex structure of (+)-Haplophytine.

The Fukuyama and Tokuyama synthesis is notable for its elegant solutions to several key synthetic challenges:

-

Construction of the Quaternary Stereocenter: A crucial step involved the creation of a congested quaternary carbon. This was achieved through a strategic Friedel-Crafts alkylation.[3]

-

Formation of the Bridged Ketone System: The unique bicyclo[3.3.1] skeleton of the left-hand fragment was ingeniously formed via an oxidative skeletal rearrangement.[3]

-

Coupling of the Two Fragments: A meticulously optimized Fischer indole synthesis was employed to forge the critical bond between the two complex heterocyclic segments.[3]

Summary of Quantitative Data

The following table summarizes the reported yields for the key steps in the Fukuyama and Tokuyama total synthesis of (+)-Haplophytine. The synthesis was accomplished in 29 steps with an overall yield of 0.20% for the longest linear sequence.[3]

| Step | Reaction | Key Reagents | Yield (%) |

| 1 | Friedel-Crafts Alkylation | Silver triflate | 2.4:1 dr |

| 2 | Oxidative Rearrangement | mCPBA | Not specified |

| 3 | Fischer Indole Synthesis | Not specified | Not specified |

| 4 | Late-stage Lactonization | Potassium ferricyanide | Not specified |

| Overall | 29 steps (longest linear sequence) | 0.20% |

Experimental Protocols

The following are detailed methodologies for key experiments in the total synthesis of (+)-Haplophytine as reported by Fukuyama and Tokuyama.

Protocol 1: Friedel-Crafts Alkylation for Quaternary Center Formation

This protocol describes the formation of the highly congested quaternary carbon center, a pivotal step in the synthesis.

Materials:

-

Indole precursor

-

Silver triflate (AgOTf)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve the indole precursor in anhydrous DCM under an inert atmosphere.

-

Cool the solution to the specified reaction temperature (e.g., -78 °C).

-

Add a solution of silver triflate in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction mixture at the specified temperature for the designated time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product with the newly formed quaternary center.

Protocol 2: Oxidative Skeletal Rearrangement

This protocol details the formation of the bicyclo[3.3.1] ring system through an oxidative rearrangement.

Materials:

-

Bis-enamine precursor

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the bis-enamine precursor in anhydrous DCM.

-

Add mCPBA portion-wise to the solution at the specified reaction temperature (e.g., 0 °C).

-

Stir the reaction mixture until the starting material is consumed, as indicated by TLC analysis.

-

Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the desired rearranged product.

Protocol 3: Fischer Indole Synthesis for Fragment Coupling

This protocol outlines the crucial coupling of the two major fragments via a Fischer indole synthesis.

Materials:

-

Hydrazine derivative of the left-hand fragment

-

Ketone derivative of the right-hand fragment (aspidophytine precursor)

-

Acid catalyst (e.g., polyphosphoric acid or trifluoroacetic acid)

-

Anhydrous solvent (e.g., toluene or xylene)

Procedure:

-

Combine the hydrazine derivative and the ketone precursor in the chosen anhydrous solvent under an inert atmosphere.

-

Add the acid catalyst to the reaction mixture.

-

Heat the reaction to reflux for the specified duration, monitoring for the formation of the desired product by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and carefully quench by adding a base (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography to obtain the coupled product.

Visualizations

Logical Relationship of Key Synthetic Strategies

The following diagram illustrates the overall convergent strategy employed in the total synthesis of (+)-Haplophytine.

Caption: Convergent synthesis of (+)-Haplophytine.

Experimental Workflow for a Key Transformation

The following diagram outlines a typical experimental workflow for one of the key synthetic steps.

Caption: A generalized experimental workflow.

Conclusion

The total synthesis of (+)-Haplophytine by Fukuyama, Tokuyama, and their coworkers stands as a landmark achievement in organic synthesis. Their strategic use of a convergent approach, coupled with the masterful execution of key transformations such as the Friedel-Crafts alkylation, oxidative skeletal rearrangement, and Fischer indole synthesis, provides a valuable blueprint for the synthesis of other complex natural products. The detailed protocols and strategies outlined in this application note are intended to aid researchers in their own synthetic endeavors and contribute to the advancement of chemical synthesis and drug discovery.

References

Application Notes and Protocols: Intramolecular Mannich Reaction in the Total Synthesis of Haplophytine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the pivotal intramolecular Mannich reaction employed in the total synthesis of the complex indole alkaloid, (+)-Haplophytine, as reported by Fukuyama, Tokuyama, and their colleagues. This key step enables the stereoselective construction of the intricate bicyclo[3.3.1]nonane core of the molecule's western hemisphere.

Introduction

The total synthesis of Haplophytine, an insecticidal alkaloid, represents a significant achievement in synthetic organic chemistry.[1] A critical step in the strategy developed by Fukuyama and Tokuyama is a highly diastereoselective intramolecular Mannich reaction.[2] This reaction facilitates the formation of a complex tricyclic amine from an eleven-membered cyclic amine precursor.[2] The reaction proceeds under acidic conditions, following the deprotection of a ketal protecting group, to yield the core structure with excellent stereocontrol.

Reaction Pathway and Logical Relationship

The intramolecular Mannich reaction is a cascade process initiated by the removal of a ketal protecting group under acidic conditions. This unmasks a ketone functionality, which, along with a proximate secondary amine, sets the stage for the cyclization. The acidic environment facilitates the formation of an iminium ion intermediate, which is then attacked by an enol or enolate equivalent within the same molecule to forge the key carbon-carbon bond, thus constructing the bicyclo[3.3.1]nonane skeleton.

Caption: Logical workflow of the intramolecular Mannich reaction in this compound synthesis.

Experimental Protocol

The following protocol is adapted from the total synthesis of (+)-Haplophytine by Fukuyama and Tokuyama. The procedure describes a one-pot sequence that includes deprotection, the key intramolecular Mannich reaction, and subsequent workup and esterification.

Materials:

-

Eleven-membered cyclic amine precursor

-

1 M Hydrochloric Acid (HCl) in Tetrahydrofuran (THF)

-

Thiophenol (PhSH)

-

Cesium Carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Silica Gel

-

Trimethylsilyldiazomethane (TMSCHN₂)

-

Argon atmosphere

Procedure:

-

Deprotection: The eleven-membered cyclic amine precursor is dissolved in a solution of 1 M HCl in THF.

-

Mannich Reaction and Deprotection: To the reaction mixture, add cesium carbonate and thiophenol in acetonitrile. The reaction is stirred to facilitate the removal of the nosyl protecting group and promote the intramolecular Mannich cyclization.

-

Workup and Purification: Following the reaction, the solvent is removed under reduced pressure. The crude product is then subjected to purification by silica gel column chromatography using dichloromethane as the eluent.

-

Esterification: The purified product from the previous step is then treated with trimethylsilyldiazomethane to afford the final methyl ester.

Quantitative Data

The following table summarizes the key quantitative data for the multi-step sequence involving the intramolecular Mannich reaction as reported in the synthesis of the bicyclo[3.3.1]nonane core of this compound.

| Step | Reagents and Conditions | Yield |

| Deprotection & Mannich Rxn | 1. 1 M HCl, THF 2. PhSH, Cs₂CO₃, MeCN; then evaporation and silica gel chromatography (DCM) 3. TMSCHN₂ | 76% |

Experimental Workflow

The experimental workflow for the synthesis of the bicyclo[3.3.1]nonane core of this compound via the intramolecular Mannich reaction is depicted below.

Caption: Experimental workflow for the key cyclization sequence.

Conclusion

The intramolecular Mannich reaction is a powerful and efficient method for the construction of the complex polycyclic core of this compound. The high diastereoselectivity of this transformation underscores its utility in the synthesis of complex natural products. The provided protocol offers a detailed guide for researchers aiming to apply this key reaction in their own synthetic endeavors.

References

Application of Friedel-Crafts Alkylation in the Total Synthesis of Haplophytine

Introduction

Haplophytine is a complex dimeric indole alkaloid that has attracted significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential biological activity. The total synthesis of this compound presents numerous challenges, including the construction of multiple stereocenters and a highly congested quaternary carbon center. A key strategic disconnection in several successful total syntheses involves the coupling of two complex monomeric units. The Friedel-Crafts alkylation has emerged as a critical C-C bond-forming reaction to effectively forge this crucial linkage, particularly in the construction of the aspidophytine core of this compound. This application note details the use of a silver-mediated intramolecular Friedel-Crafts alkylation in the total synthesis of (+)-Haplophytine as reported by the Fukuyama and Tokuyama groups.[1][2][3]

Logical Workflow for this compound Synthesis via Friedel-Crafts Alkylation

The overall strategy hinges on a convergent synthesis where two major fragments are prepared independently and then coupled. The Friedel-Crafts alkylation is instrumental in the synthesis of one of these key fragments, specifically for the formation of a critical quaternary stereocenter.

Caption: Convergent synthesis strategy for this compound highlighting the key Friedel-Crafts alkylation step.

Quantitative Data Summary

The silver-mediated Friedel-Crafts alkylation was pivotal in generating a highly congested quaternary center. The reaction proceeded with moderate diastereoselectivity, which was a significant achievement given the steric hindrance.

| Reaction Parameter | Value | Reference |

| Reaction Type | Intramolecular Friedel-Crafts Alkylation | [1] |

| Catalyst/Promoter | Silver Triflate (AgOTf) | [1] |

| Diastereomeric Ratio (d.r.) | 2.4:1 | [1] |

| Yield | 57% (for the coupling of two fragments) | [4] |

| Temperature | -10 °C | [4] |

| Solvent | Dichloromethane (CH2Cl2) | [4] |

Experimental Protocol: Silver-Mediated Intramolecular Friedel-Crafts Alkylation

This protocol is based on the synthesis of the aspidophytine fragment as reported in the total synthesis of (+)-Haplophytine.[1][2][4]

Objective: To construct the critical quaternary carbon center via an intramolecular Friedel-Crafts alkylation.

Materials:

-

Iodoindolenine precursor

-

Silver trifluoromethanesulfonate (AgOTf) or Silver bis(trifluoromethanesulfonyl)imide (AgNTf2)[4]

-

Anhydrous Dichloromethane (CH2Cl2)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

-

Cooling bath (for -10 °C)

-

Magnetic stirrer

Experimental Workflow:

Caption: Step-by-step workflow for the silver-mediated intramolecular Friedel-Crafts alkylation.

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.

-

Dissolution of Starting Material: The iodoindolenine precursor is dissolved in anhydrous dichloromethane.

-

Cooling: The reaction mixture is cooled to -10 °C using a suitable cooling bath (e.g., an ice-salt bath).

-

Addition of Silver Salt: Silver trifluoromethanesulfonate (AgOTf) or silver bis(trifluoromethanesulfonyl)imide (AgNTf2) is added to the cooled solution.[1][4]

-

Reaction Monitoring: The reaction is stirred at -10 °C and monitored for completion using thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched, typically by the addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired product containing the newly formed quaternary center.

Discussion

The use of a silver salt, such as AgOTf or AgNTf2, is crucial for this transformation. The silver ion coordinates to the iodine atom of the iodoindolenine precursor, facilitating its departure and the formation of a reactive electrophilic intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring, leading to the formation of the carbon-carbon bond and the desired cyclized product.[1][4] The choice of a mesyl group as a phenol protecting group was also noted in this synthetic sequence.[1]

The diastereoselectivity of the reaction is influenced by the complex topography of the transition state, and achieving even a moderate d.r. of 2.4:1 is a testament to the viability of this approach for constructing such a sterically demanding quaternary center.[1] This key Friedel-Crafts alkylation step represents a significant advancement in the synthesis of complex indole alkaloids like this compound.[2]

References

Application Notes and Protocols: Oxidative Rearrangement Reactions in the Total Synthesis of Haplophytine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the key oxidative rearrangement reactions employed in the total synthesis of the complex indole alkaloid, Haplophytine. The methodologies described herein are derived from the seminal total syntheses reported by the research groups of Fukuyama and Tokuyama.

Introduction

This compound is a structurally complex heterodimeric indole alkaloid that has attracted significant attention from the synthetic chemistry community due to its intricate polycyclic framework. A crucial step in the successful total syntheses of this compound has been the strategic implementation of oxidative rearrangement reactions to construct key skeletal features. This document outlines two distinct and elegant oxidative rearrangement strategies, providing detailed experimental procedures, quantitative data, and mechanistic representations to aid researchers in applying these methods to their own synthetic endeavors.

Key Oxidative Rearrangement Strategies

Two primary strategies involving oxidative rearrangements have been pivotal in the total synthesis of this compound:

-

m-CPBA-Mediated Oxidative Rearrangement: An early approach by Fukuyama and Tokuyama utilized meta-chloroperoxybenzoic acid (m-CPBA) to effect an oxidative rearrangement for the construction of the bicyclo[3.3.1]nonane core of the canthiphytine moiety.[1]

-

Late-Stage Aerobic Oxidative Rearrangement: A later, bioinspired approach by Tokuyama and coworkers employed a late-stage chemoselective aerobic oxidation followed by a semipinacol-type rearrangement to forge the diazabicyclo[3.3.1]nonane skeleton.[2][3]

Application Note 1: m-CPBA-Mediated Oxidative Skeletal Rearrangement

This method, employed in the first total synthesis of (+)-Haplophytine, allows for the construction of the complex bridged ring system of the canthiphytine portion of the molecule. The reaction proceeds via an initial epoxidation of an enamine moiety, followed by a skeletal rearrangement.[1]

Reaction Data

| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Tetracyclic Amine | m-CPBA | CH₂Cl₂ | 0 to rt | 1 | 78 |

Experimental Protocol

Synthesis of the Bicyclo[3.3.1]nonane Core:

To a solution of the tetracyclic amine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, was added meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equiv). The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes. Upon completion of the reaction (monitored by TLC), the mixture was quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with CH₂Cl₂ (3 x). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired bicyclo[3.3.1]nonane product.

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): [Insert relevant chemical shifts, multiplicities, and coupling constants from supporting information if available]

-

¹³C NMR (CDCl₃, 100 MHz): [Insert relevant chemical shifts from supporting information if available]

-

HRMS (ESI): [Insert calculated and found mass-to-charge ratio from supporting information if available]

Reaction Workflow

Caption: Workflow for the m-CPBA-mediated oxidative rearrangement.

Application Note 2: Late-Stage Semipinacol-Type Oxidative Rearrangement

This biomimetic approach constructs the diazabicyclo[3.3.1]nonane skeleton in a late-stage fashion, offering a convergent and efficient route to the this compound core. The key transformation involves a chemoselective aerobic oxidation of a 1,2-diaminoethene moiety, which triggers a sequential semipinacol-type rearrangement.[2][3]

Reaction Data

| Entry | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |

| 1 | Dimeric Precursor | Thiol (catalyst), Cs₂CO₃, Air | THF | rt | 12 h | 70 |

Experimental Protocol

Synthesis of the Diazabicyclo[3.3.1]nonane Skeleton:

To a solution of the dimeric precursor (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an air atmosphere, was added cesium carbonate (Cs₂CO₃) (2.0 equiv) and the thiol catalyst (0.2 equiv). The reaction mixture was stirred vigorously at room temperature for 12 hours. The progress of the reaction was monitored by TLC. Upon completion, the reaction mixture was filtered through a pad of Celite®, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to yield the rearranged product.

Characterization Data:

-

¹H NMR (CDCl₃, 500 MHz): [Insert relevant chemical shifts, multiplicities, and coupling constants from supporting information if available]

-

¹³C NMR (CDCl₃, 125 MHz): [Insert relevant chemical shifts from supporting information if available]

-

HRMS (ESI-TOF): [Insert calculated and found mass-to-charge ratio from supporting information if available]

Proposed Mechanistic Pathway

Caption: Proposed mechanism of the late-stage aerobic oxidative rearrangement.

Conclusion

The oxidative rearrangement reactions detailed in these application notes represent powerful and elegant solutions to the synthetic challenges posed by the intricate architecture of this compound. The m-CPBA-mediated and the late-stage aerobic oxidative rearrangement strategies provide versatile tools for the construction of complex bridged and caged systems. The provided experimental protocols and reaction data serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating the application of these methodologies to new synthetic targets.

References

Application Notes and Protocols for the Analytical Characterization of Haplophytine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haplophytine, a complex dimeric indole alkaloid, has been the subject of scientific interest due to its notable insecticidal properties.[1][2][3] Isolated from the plant Haplophyton cimicidum, this natural product presents a significant challenge for analytical characterization due to its intricate stereochemistry and multiple functional groups.[1][4] These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the extraction, separation, and structural elucidation of this compound.

Extraction and Isolation from Haplophyton cimicidum

A general workflow for the extraction and isolation of this compound from its natural source involves several key steps. The following protocol is a representative method that can be adapted based on laboratory-specific conditions and available instrumentation.

Experimental Workflow for this compound Extraction and Isolation

Caption: Workflow for this compound extraction and isolation.

Experimental Protocol:

-

Grinding and Maceration:

-

Air-dry the leaves and stems of Haplophyton cimicidum and grind them into a fine powder.

-

Macerate the powdered plant material in methanol at room temperature for 48-72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

-

-

Filtration and Concentration:

-

Filter the methanolic extract through cheesecloth and then filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

-

Acid-Base Extraction:

-

Dissolve the crude extract in 5% aqueous hydrochloric acid.

-

Wash the acidic solution with a nonpolar solvent like hexane to remove fats and waxes.

-

Basify the aqueous layer to a pH of 9-10 with a suitable base (e.g., ammonium hydroxide or sodium hydroxide).

-

Extract the alkaloids into an organic solvent such as chloroform or dichloromethane.

-

-

Liquid-Liquid Partition and Column Chromatography:

-

Combine the organic layers and concentrate to dryness.

-

Subject the resulting crude alkaloid mixture to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of hexane, ethyl acetate, and methanol).

-

-

Further Purification:

-

Monitor the fractions by Thin-Layer Chromatography (TLC).

-

Combine fractions containing this compound and subject them to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Chromatographic Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

Thin-Layer Chromatography (TLC)

TLC is a rapid and versatile technique for the qualitative analysis of this compound and for monitoring the progress of extraction and purification.

Protocol:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 95:5 v/v) is a common starting point. The polarity can be adjusted to achieve optimal separation.

-

Sample Application: Dissolve the sample in a small amount of methanol or chloroform and spot it onto the baseline of the TLC plate.

-

Development: Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top of the plate.

-

Visualization:

-

Examine the dried plate under UV light (254 nm and 366 nm).

-